(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.
Introduction of the nitrophenyl group: The resulting intermediate is then reacted with 4-nitroaniline under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides and cyano-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(4-nitrophenyl)-3-phenylacrylamide: Lacks the trimethoxy groups, resulting in different chemical properties and biological activities.
(E)-2-cyano-N-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide:
Uniqueness
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of both nitro and trimethoxy groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-26-16-9-12(10-17(27-2)18(16)28-3)8-13(11-20)19(23)21-14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADARPUFWRTFY-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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